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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B050433

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-
(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal
chemistry and agrochemical research. This document delves into its chemical identity,
physicochemical properties, synthetic methodologies, spectroscopic characterization, and key
applications. The strategic placement of both a fluorine atom and a trifluoromethyl group on the
pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability,
and biological activity. This guide is intended to be a valuable resource for researchers and
professionals engaged in the design and synthesis of novel bioactive molecules.

Compound Identification and Properties

Chemical Identity:

Systematic Name: 3-Fluoro-4-(trifluoromethyl)pyridine

CAS Number: 113770-87-9

Molecular Formula: CsHsFaN

Molecular Weight: 165.09 g/mol
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Physicochemical Properties:

Property Value Source

Inferred from similar

Appearance Colorless to light yellow liquid
compounds
- ) Not explicitly reported; likely
Boiling Point o )
similar to related isomers
Not explicitly reported; likely Inferred from similar

Densit
Y around 1.3-1.4 g/mL at 25 °C compounds

Soluble in common organic
- solvents (e.g., _
Solubility ) General chemical knowledge
dichloromethane, chloroform,

ethyl acetate)

The introduction of fluorine and a trifluoromethyl group significantly impacts the electronic
nature of the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group,
which decreases the pKa of the pyridine nitrogen, making it less basic compared to pyridine
itself. This electronic modification is a key feature influencing its role as a building block in drug
discovery.

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-4-
(trifluoromethyl)pyridine is not readily available in peer-reviewed literature, a plausible and
efficient synthetic route can be proposed based on established methodologies for the
preparation of fluorinated pyridines. A common and effective method involves a nucleophilic
aromatic substitution (SNAr) reaction on a suitably activated precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A viable approach would be the fluorination of a precursor such as 3-chloro-4-
(trifluoromethyl)pyridine or 3-nitro-4-(trifluoromethyl)pyridine using a fluoride source. The
electron-withdrawing trifluoromethyl group at the 4-position, along with the inherent electron
deficiency of the pyridine ring, activates the 3-position for nucleophilic attack.
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KF, 18-cr0wrl-6 3-ChIoro-4-(trif|uoromethyl)pyridinc) Fluorination (SNAr) 3-Fluoro-4-(trifluoromethyl)pyridine
DMSO, 150 °C )

Click to download full resolution via product page
Caption: Proposed synthesis of 3-Fluoro-4-(trifluoromethyl)pyridine via SNAr.
Detailed Experimental Protocol (Proposed):

e Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 3-chloro-4-(trifluoromethyl)pyridine (1.0 eq), potassium fluoride (KF, 2.0 eq),
and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

e Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable
concentration (e.g., 0.5 M).

» Reaction Conditions: Heat the reaction mixture to 150 °C and stir vigorously. The progress of
the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by flash
column chromatography on silica gel to afford the desired 3-Fluoro-4-
(trifluoromethyl)pyridine.

Causality of Experimental Choices:

e Choice of Precursor: A chloro or nitro-substituted pyridine at the 3-position serves as a good
leaving group for the SNAr reaction. The strong electron-withdrawing nature of the
trifluoromethyl group at the para-position (C4) stabilizes the Meisenheimer intermediate
formed during the nucleophilic attack, thus facilitating the substitution.

e Fluoride Source and Catalyst: Anhydrous potassium fluoride is a common and cost-effective
fluoride source. The use of a crown ether like 18-crown-6 is crucial to sequester the
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potassium cations, thereby increasing the nucleophilicity of the "naked" fluoride anions in the
aprotic polar solvent.

e Solvent and Temperature: A high-boiling, polar aprotic solvent like DMSO is ideal for this type
of reaction as it can dissolve the fluoride salt and facilitate the SNAr mechanism. Elevated
temperatures are typically required to overcome the activation energy of the reaction.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for 3-Fluoro-4-(trifluoromethyl)pyridine is not widely published.
However, based on the analysis of structurally similar compounds, a reliable prediction of its
NMR and mass spectra can be made.

1H NMR (400 MHz, CDCls):

e 0~8.6 ppm (d, J = 4.8 Hz, 1H, H-2): This proton is adjacent to the nitrogen and will appear
as a doublet due to coupling with H-6.

e 0 ~8.5 ppm (s, 1H, H-6): This proton will likely appear as a singlet or a narrow doublet due to
a small coupling constant with H-2.

e 0 ~7.5ppm (t, J = 4.8 Hz, 1H, H-5): This proton is coupled to the adjacent fluorine at C-3 and
the proton at H-6, likely appearing as a triplet or a doublet of doublets.

13C NMR (100 MHz, CDCls):

0 ~155 ppm (d, *JCF = 250 Hz, C-3): The carbon directly attached to the fluorine will show a
large one-bond coupling constant.

d ~150 ppm (d, J =5 Hz, C-2):

0 ~140 ppm (q, 2JCF = 35 Hz, C-4): The carbon bearing the trifluoromethyl group will appear
as a quartet due to coupling with the three fluorine atoms.

0 ~123 ppm (g, 1JCF = 272 Hz, -CF3): The carbon of the trifluoromethyl group will exhibit a
very large one-bond coupling constant with the fluorine atoms.

0 ~120 ppm (d, J = 20 Hz, C-5):
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e 0 ~118 ppm (s, C-6):
19F NMR (376 MHz, CDCls):
e 0 ~-64 ppm (s, 3F, -CF3): The trifluoromethyl group will appear as a singlet.

e 0 ~-130 ppm (m, 1F, C-F): The fluorine atom on the pyridine ring will show coupling to the
adjacent protons.

Mass Spectrometry (EI):
e Molecular lon (M+*): m/z = 165
o Key Fragments:

o m/z = 146 ([M-F]*)

o m/z =96 ([M-CF3]*)

Reactivity and Applications in Drug Discovery

The electron-deficient nature of the 3-fluoro-4-(trifluoromethyl)pyridine ring makes it
susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This
reactivity allows for the introduction of various functional groups, making it a versatile building
block in the synthesis of complex molecules.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance
metabolic stability, binding affinity, and lipophilicity of a drug candidate. The fluorine atom can
also participate in hydrogen bonding and other non-covalent interactions with biological targets.

This unique combination of properties has led to the incorporation of the trifluoromethylpyridine
scaffold in a variety of biologically active compounds, including those with applications in
oncology, infectious diseases, and neuroscience. For instance, the related 2-chloro-3-fluoro-4-
(trifluoromethyl)pyridine is a key intermediate in the synthesis of the non-nucleoside reverse
transcriptase inhibitor Doravirine.[1]

Safety and Handling
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As with all halogenated and trifluoromethyl-containing aromatic compounds, 3-Fluoro-4-
(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-
ventilated fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Inhalation: Avoid inhaling vapors.

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed
safety information.

Conclusion

3-Fluoro-4-(trifluoromethyl)pyridine is a valuable and versatile building block for the
synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique
electronic properties, arising from the synergistic effects of the fluorine and trifluoromethyl
substituents, provide a powerful tool for medicinal chemists to modulate the physicochemical
and biological properties of lead compounds. This guide provides a foundational understanding
of its synthesis, characterization, and potential applications, serving as a practical resource for
researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-
(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050433#3-fluoro-4-trifluoromethyl-pyridine-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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